Product packaging for 1,3,5-Triphenylbenzene(Cat. No.:CAS No. 612-71-5)

1,3,5-Triphenylbenzene

Cat. No.: B1329565
CAS No.: 612-71-5
M. Wt: 306.4 g/mol
InChI Key: SXWIAEOZZQADEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of C₃-Symmetric Molecules in Organic Chemistry and Materials Science

Molecular symmetry is a core concept in chemistry that describes the different ways a molecule can be rotated, reflected, or inverted while remaining indistinguishable from its original state. wikipedia.org Molecules with a three-fold rotational symmetry (C₃) can be rotated by 120 degrees around a central axis and appear unchanged. fiveable.me This specific type of symmetry is prevalent in nature and has been widely exploited in chemistry to design molecules with unique properties and functions. mdpi.com

The significance of C₃ symmetry in organic chemistry and materials science stems from several key factors:

Predictable Self-Assembly: The defined geometry of C₃-symmetric molecules facilitates predictable packing and self-assembly into highly ordered supramolecular structures, such as liquid crystals, molecular cages, and organic frameworks. nih.gov

Enhanced Stability and Properties: The symmetrical distribution of electronic charge and molecular forces often leads to high thermal stability and well-defined photophysical properties, such as fluorescence. ontosight.aiacs.org Aromatic C₃-symmetric molecules are often π-electron-rich systems, making them suitable for applications in organic electronics. rsc.orgrsc.org

Foundation for Complex Architectures: C₃-symmetric cores, like benzene (B151609) or triazine, serve as ideal platforms for constructing larger, well-defined macromolecules such as dendrimers and star-shaped polymers. nih.govrsc.org By attaching functional arms to the core, the properties of the resulting material can be precisely tuned. rsc.org

Applications in Catalysis and Recognition: In fields like asymmetric catalysis and molecular recognition, C₃-symmetric ligands have been instrumental. mdpi.com Their unique geometry can create specific binding pockets, enabling high selectivity in chemical reactions or for sensing specific ions and molecules. mdpi.comnih.gov

Historical Context of 1,3,5-Triarylbenzene Synthesis and Derivatives

The synthesis of 1,3,5-triarylbenzenes through the self-condensation of aromatic ketones like acetophenone (B1666503) has been known for over a century, with initial reports dating back to the late 19th and early 20th centuries. sapub.org These early methods often relied on strong acid catalysis. Over the years, research has focused on developing more efficient, milder, and higher-yielding synthetic routes.

Key developments in the synthesis of 1,3,5-triarylbenzenes include:

Acid-Catalyzed Condensation: Early methods involved the cyclotrimerization of acetophenones using strong acids. sapub.orgacs.org However, these strategies often suffered from harsh reaction conditions and the formation of byproducts. google.com

Development of Milder Catalysts: In 1991, a significant advancement was the use of tetrachlorosilane (B154696) in ethanol (B145695), which allowed the synthesis of various 1,3,5-triphenylbenzene derivatives in high yields at room temperature. sapub.org Other catalysts, such as tin tetrachloride and p-toluenesulfonic acid, have also been employed to improve reaction efficiency and reduce issues like carbonization seen with stronger acids. google.com

Modern Catalytic Systems: More recent research has introduced a variety of catalysts to make the synthesis more general and facile. Copper(II) chloride (CuCl₂) has been demonstrated as a cheap, abundant, and effective Lewis acid catalyst for the self-condensation of ketones. sapub.org Other approaches include the cyclotrimerization of aryl alkynes and the use of β-methylchalcone as a starting material with acid catalysts like iron trifluoromethanesulfonate (B1224126). google.com These modern methods often avoid the toxic or expensive catalysts and harsh conditions of earlier strategies. google.comichf.edu.pl

Catalyst/Reagent System Starting Material Significance
Strong Acids (e.g., Sulfuric Acid)AcetophenoneEarly, foundational method for cyclocondensation. sapub.orgacs.org
Tetrachlorosilane / EthanolAcetophenone DerivativesEnabled high-yield synthesis at room temperature. sapub.org
Tin Tetrachloride / p-Toluenesulfonic AcidAcetophenoneAddressed issues of corrosion and carbonization from stronger acids. google.com
Copper(II) Chloride (CuCl₂)Acetophenone / 2-AcetonaphthaleneIntroduced a cheaper, abundant, and facile Lewis acid catalyst. sapub.org
β-Methylchalcone / Lewis or Protic Acidsβ-MethylchalconeProvided an alternative, high-yield route (70-90%). google.com
Alkyl Ester of Orthosilicic AcidAromatic KetonesA novel process using inexpensive and relatively non-aggressive reagents. ichf.edu.pl

An interactive data table summarizing the historical evolution of catalysts and reagents used in the synthesis of 1,3,5-Triarylbenzenes.

Overview of Key Research Areas for this compound

The unique structural and photophysical properties of this compound and its derivatives have made them versatile platforms for a range of applications in advanced materials science. google.com

Key research areas include:

Organic Light-Emitting Diodes (OLEDs): Due to its inherent fluorescence and high thermal stability, the this compound core is widely incorporated into materials for OLEDs. ontosight.aigoogle.com It can serve as the core for dendrimers that act as host materials or electron-transporting layers in OLED devices, contributing to their efficiency and longevity. acs.org

Fluorescent Chemo-sensors: The π-electron-rich and fluorescent nature of the this compound scaffold makes it an excellent signaling unit for chemo-sensors. rsc.orgrsc.org Derivatives have been designed for the highly selective and sensitive detection of various analytes, including nitroaromatic compounds (explosives like TNT and picric acid) and metal ions. rsc.orgrsc.org Detection often occurs via a fluorescence quenching ("turn-off") or enhancement ("turn-on") mechanism. rsc.org

Building Block for Porous and Polymeric Materials: this compound is a crucial building block for creating larger, functional molecules and materials. guidechem.com It is used in the synthesis of dendrimers, covalent organic frameworks (COFs), and conjugated polymers. ontosight.aigoogle.comrsc.org These materials are investigated for applications in gas storage, separation, and catalysis, leveraging the ordered porosity and high surface area that the C₃-symmetric core helps to create. nih.gov

Application Area Analyte Detected Sensing Mechanism Stern-Volmer Constant (Ksv) in M⁻¹
Chemo-sensorPicric Acid (PA)Fluorescence Quenching1.2 × 10⁵ rsc.org
Chemo-sensorDinitrotoluene (DNT)Fluorescence Quenching8.0 × 10³ rsc.org
Chemo-sensorTrinitrotoluene (TNT)Fluorescence Quenching4.0 × 10³ rsc.org
Chemo-sensorp-Dinitrobenzene (p-DNB)Fluorescence Quenching8.3 × 10³ rsc.org
Chemo-sensorm-Dinitrobenzene (m-DNB)Fluorescence Quenching2.6 × 10³ rsc.org

An interactive data table detailing the performance of a 1,3,5-tris(4′-aminophenyl)benzene-based chemo-sensor for various nitroaromatic compounds, as reported in the literature. rsc.org The Stern-Volmer constant (Ksv) indicates the quenching efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18 B1329565 1,3,5-Triphenylbenzene CAS No. 612-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWIAEOZZQADEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073917
Record name 1,1':3',1''-Terphenyl, 5'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown crystalline powder; [MSDSonline]
Record name 1,3,5-Triphenylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8603
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

612-71-5
Record name 1,3,5-Triphenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triphenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1':3',1''-Terphenyl, 5'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triphenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRIPHENYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408MSO5WO3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Investigations

Cyclotrimerization Reactions of Acetophenones and Aryl Methyl Ketones

Metal-Free Cyclotrimerization Methods

While transition metal catalysis is a dominant approach, the development of metal-free alternatives for alkyne cyclotrimerization aligns with the principles of green chemistry. One notable metal-free method involves the use of a Brønsted acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). This approach allows for the regioselective synthesis of 1,3,5-trisubstituted benzenes from terminal alkynes.

The proposed mechanism for the p-TsOH-catalyzed cyclotrimerization of phenylacetylene (B144264) begins with the protonation of the alkyne to form a 1-phenylethenyl tosylate. This intermediate is then hydrolyzed to the enol form of acetophenone (B1666503). An acid-catalyzed aldol-type trimerization of the acetophenone enol ensues, leading to an intermediate that undergoes a 6π-electrocyclization followed by dehydration to yield the stable 1,3,5-triphenylbenzene ring. This method has been successfully applied to a range of terminal alkynes, providing good to excellent yields of the corresponding 1,3,5-trisubstituted benzenes.

Solvent-Free Conditions in Cyclotrimerization

Performing reactions under solvent-free conditions offers significant environmental and economic advantages, including reduced waste, lower costs, and often easier product isolation. The aforementioned p-TsOH·H₂O-catalyzed cyclotrimerization of alkynes can be effectively conducted under solvent-free conditions, further enhancing its green credentials. youtube.com

In a typical procedure, the alkyne is heated with a catalytic amount of p-TsOH·H₂O, leading to the formation of the 1,3,5-trisubstituted benzene (B151609). This solvent-free approach has been shown to be quite general, accommodating various functional groups on the alkyne substrate. Another example of a solvent-free method is the cyclotrimerization of aryl methyl ketones using a nanoclinoptilolite/HDTMA catalyst, which proceeds via a self-condensation mechanism. nih.gov

Table 2: Solvent-Free Synthesis of 1,3,5-Trisubstituted Benzenes

SubstrateCatalystConditionsProductYield (%)Reference
Phenylacetylenep-TsOH·H₂O60°C then 140°CThis compoundHigh
AcetophenoneNanoclinoptilolite/HDTMA100°C, 3hThis compoundNot specified nih.gov

Condensation Reactions

Condensation reactions provide an alternative route to the 1,3,5-triarylbenzene core, typically starting from aryl ketones. These reactions involve the acid- or base-catalyzed self-condensation of three ketone molecules with the elimination of water.

The self-condensation of acetophenone to form this compound is a classic organic transformation. Various catalysts can promote this reaction. For example, using silicon tetrachloride in absolute ethanol (B145695) at a low temperature provides a pathway to this compound. nih.gov Another effective catalyst is copper(II) chloride (CuCl₂), which acts as a Lewis acid to facilitate the condensation of acetophenone in a refluxing solvent like toluene. sapub.org The general mechanism involves the formation of an enol or enolate, which then acts as a nucleophile in subsequent aldol-type condensation steps, ultimately leading to cyclization and dehydration to form the aromatic ring.

The this compound scaffold can be incorporated into more complex structures, such as dendrimers, using reactions like the Mannich condensation. A notable example is the synthesis of dendritic benzoxazines with a this compound core. researchgate.net In this approach, 1,3,5-tri(p-hydroxyphenyl)benzene is used as the central tripodal core. This core undergoes a Mannich reaction with paraformaldehyde and various primary amines (e.g., n-propylamine, cyclohexylamine, or aniline). researchgate.net This reaction results in the formation of three benzoxazine (B1645224) rings peripherally attached to the central triphenylbenzene unit, creating a dendritic structure. The subsequent thermal ring-opening polymerization of these benzoxazine monomers leads to highly cross-linked, heat-resistant polymers. researchgate.net

Suzuki Cross-Coupling in 1,3,5-Triarylbenzene Synthesis

The Suzuki cross-coupling reaction is a versatile and powerful tool for the formation of C-C bonds, particularly for constructing biaryl and polyaryl systems. This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org

To synthesize this compound using this methodology, a common strategy is the threefold Suzuki coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid. researchgate.net The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. This method is highly efficient and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of functionalized 1,3,5-triarylbenzenes. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Click Chemistry Approaches for Derivatization

Click chemistry, a class of reactions known for being rapid, efficient, and high-yielding, has been effectively utilized for the derivatization of the this compound core. These approaches allow for the precise installation of complex functional groups, expanding the compound's utility, particularly in the development of chemosensors and advanced materials. The cornerstone of this strategy is often the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, frequently catalyzed by copper(I).

A notable example of derivatization is the synthesis of a hexa-ferrocenylated this compound derivative. acs.org This process involves a two-step sequence starting from 1,3,5-tris(4-aminophenyl)benzene (B174889). acs.org First, this precursor is propargylated using propargyl bromide to create a hexa-propargylated this compound intermediate in a high yield of 97%. acs.org

The key step is the subsequent copper-catalyzed 1,3-dipolar cycloaddition between the hexa-propargylated core and (ferrocenylmethyl)azide. nih.gov This "click" reaction proceeds efficiently in a tert-butanol-water solvent system with copper(II) acetate (B1210297) and sodium ascorbate, the latter acting as a reducing agent to generate the active Cu(I) catalyst in situ. acs.org The target hexa-ferrocenylated this compound is obtained as a brown amorphous solid in a 42% yield. acs.orgnih.gov A significant advantage of this synthetic route is its chromatography-free purification; the product is isolated simply by filtration and washing. acs.org This molecule was designed as a chemosensor for detecting divalent transition metal cations, a function enabled by the metal-chelating sites created by the newly formed 1,2,3-triazole rings. nih.govfigshare.com

Table 1: Synthesis of Hexa-ferrocenylated this compound

Step Reactants Reagents/Catalysts Solvent Product Yield
1. Propargylation 1,3,5-Tris(4-aminophenyl)benzene, Propargyl bromide Potassium carbonate Acetonitrile (B52724) Hexa-propargylated this compound 97% acs.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for integrating diverse functional groups onto a molecular scaffold. figshare.com In the context of this compound, this reaction creates a bridge between the core structure and desired peripheral moieties. The synthesis of the hexa-ferrocenylated derivative serves as a prime example, where six ferrocene (B1249389) units are appended to the triphenylbenzene framework. acs.org

The reaction forms stable, five-membered 1,2,3-triazole rings that link the core to the functional groups. nih.gov These triazole rings are not merely inert linkers; they can actively participate in the molecule's function. For instance, the nitrogen atoms within the triazole rings can act as metal-chelating sites. nih.govfigshare.com This strategy has been employed to create molecules with specific recognition properties, such as chemosensors capable of detecting metal ions like Co²⁺, Cu²⁺, and Cd²⁺ at very low concentrations. figshare.com The versatility of the azide-alkyne cycloaddition allows, in principle, for the attachment of a wide array of functional groups, provided they can be prepared as either an azide or an alkyne.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms behind the synthesis and behavior of this compound is crucial for optimizing reaction conditions and designing new materials with tailored properties.

Lewis acids play a critical catalytic role in certain synthetic routes to this compound and its derivatives. One such method involves the cyclotrimerization of β-methylchalcone. google.com In this reaction, a Lewis acid or a protic acid is used to catalyze the formation of the central benzene ring. google.com

The catalyst, which can be a Lewis acid such as iron(III) trifluoromethanesulfonate (B1224126) or bismuth(III) trifluoromethanesulfonate, functions as an electron-pair acceptor. google.com It activates the chalcone (B49325) substrate, facilitating the cascade of aldol-type condensation and cyclization reactions that ultimately form the stable aromatic 1,3,5-trisubstituted benzene ring. Protic acids like sulfuric acid or trifluoromethanesulfonic acid can also be used. google.com This method is efficient, providing the desired this compound compounds in high yields of 70-90% after purification. google.com The reaction can be carried out with minimal solvent, and the workup involves a simple wash with sodium bicarbonate solution followed by chromatographic separation. google.com

While the direct synthesis of this compound via alkyne metathesis involving enolate intermediates is not a standard reported pathway, these concepts are central to related transformations. The most common synthesis is the cyclotrimerization of an alkyne like phenylacetylene.

Enolate ions are reactive intermediates formed by the deprotonation of a carbon atom adjacent to a carbonyl group. masterorganicchemistry.com Their stability comes from the delocalization of the negative charge onto the oxygen atom through resonance. masterorganicchemistry.com Enolates are key intermediates in the cyclocondensation of acetophenone derivatives, a reaction that, like alkyne cyclotrimerization, produces a 1,3,5-trisubstituted benzene ring. In this process, catalyzed by a solid acid catalyst like surface-modified nanoclinoptilolite, the enolate of one acetophenone molecule acts as a nucleophile, attacking the carbonyl group of another, initiating the sequence that leads to the aromatic core. rsc.org

Alkyne metathesis, catalyzed by ruthenium carbene complexes, is a distinct process that rearranges carbon-carbon triple bonds. organic-chemistry.org It is primarily used to form new alkynes or, in cross-enyne metathesis, to produce 1,3-dienes from an alkyne and an alkene. organic-chemistry.org The direct application of this specific mechanism to form the this compound core is not the conventional route.

When this compound (TPB) molecules are deposited onto a metal surface, such as Cu(100), significant electronic interactions occur at the interface. iphy.ac.cniaea.org Studies using ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) calculations have shown that the adsorption process leads to a decrease in the work function of the copper substrate. iphy.ac.cniaea.org

This decrease is attributed to the formation of interfacial dipoles and a rearrangement of electronic charge at the TPB/Cu(100) interface. iphy.ac.cniaea.org The TPB molecules adopt a flat, lying-down configuration with their molecular plane nearly parallel to the copper surface. iphy.ac.cniaea.org This orientation maximizes the interaction between the molecule's π-system and the metal. The charge rearrangement creates a dipole layer that alters the surface's electronic properties. UPS measurements identified distinct emission features from the adsorbed TPB molecules at specific energy levels below the Fermi level, confirming the interaction and electronic modification. iphy.ac.cniaea.org

Table 2: UPS Emission Features of this compound on Cu(100)

Feature Energy Below Fermi Level (eV) Origin
d 3.095 Adsorbed TPB Molecule iphy.ac.cniaea.org
e 7.326 Adsorbed TPB Molecule iphy.ac.cniaea.org

Advanced Spectroscopic and Diffraction Characterization

X-ray Diffraction Studies

X-ray diffraction has been a pivotal technique in elucidating the precise solid-state structure of 1,3,5-Triphenylbenzene. Both single crystal and powder X-ray diffraction methods have been employed to determine its crystal system, space group, and conformational preferences.

Single Crystal X-ray Diffraction (SXRD) for Phase Confirmation and Structural Perfection

Single crystal X-ray diffraction (SXRD) studies have been instrumental in confirming the structural details and unit cell parameters of this compound. researchgate.net This technique allows for the precise determination of atomic positions within the crystal lattice, providing unambiguous evidence of the molecular structure. High-quality single crystals, grown from solutions such as toluene, are essential for these analyses. researchgate.net The quality of these crystals can be assessed by high-resolution X-ray diffraction, which evaluates crystalline perfection across different regions of the crystal. researchgate.net The resulting low Full Width at Half Maximum (FWHM) values indicate excellent crystalline quality and uniform optical properties. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. linevsystems.com It is particularly useful for phase identification and confirming the bulk purity of a synthesized material. rsc.orgamericanpharmaceuticalreview.com In the context of this compound, PXRD has been used to confirm the growth direction of crystals and to analyze aggregates. researchgate.netrsc.org For instance, in studies of triferrocenyl-substituted this compound, the powder diffraction pattern of lyophilized aggregates revealed a significant amorphous phase, which was linked to aggregation-induced enhanced emission (AIEE). rsc.org The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). rsc.org

Crystal Structure Analysis and Conformational Preferences (e.g., Propeller vs. 2-up-1-down)

The molecular structure of this compound is non-planar. The peripheral phenyl groups are twisted out of the plane of the central benzene (B151609) ring. This twisted conformation is often described as a "propeller" shape. researchgate.net X-ray crystal structure analysis reveals that the molecule adopts a unique curved, three-bladed propeller-shaped structure. researchgate.net

The twisting of the phenyl groups is a result of steric hindrance between the ortho-hydrogen atoms of adjacent rings. Studies have determined the specific angles of this twist. In one analysis, the substituted phenyl groups were found to be twisted by approximately (+34°, -27°, +24°) out of the plane of the central ring. iucr.org This non-planar conformation is crucial in preventing significant π-stacking interactions between molecules in the solid state. rsc.org The absence of such interactions is confirmed by the similarity of the photoluminescence spectra of the crystals and dilute solutions. rsc.org

Determination of Orthorhombic Structure and Space Group (Pna2₁)

Early crystallographic studies by Orelkin and Lonsdale established that this compound crystallizes in the orthorhombic system. royalsocietypublishing.org It belongs to the hemihedral class, and the space group was determined to be Pna2₁. iucr.orgroyalsocietypublishing.org The unit cell contains four molecules. iucr.orgroyalsocietypublishing.org The determination of the space group was supported by the observation of a small but positive piezo-electric effect, which indicates the absence of a center of symmetry. royalsocietypublishing.org

Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic iucr.orgroyalsocietypublishing.org
Space GroupPna2₁ iucr.orgroyalsocietypublishing.org
a (Å)7.47 - 7.55 iucr.orgroyalsocietypublishing.org
b (Å)19.66 - 19.76 iucr.orgroyalsocietypublishing.org
c (Å)11.19 - 11.22 iucr.orgroyalsocietypublishing.org
Z (molecules/unit cell)4 iucr.orgroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structure and dynamics of this compound in solution.

¹H NMR Spectroscopy for Structural Elucidation and Conformational Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a singlet is observed for the three protons on the central benzene ring, while multiplets are seen for the protons of the peripheral phenyl groups. rsc.org

The chemical shifts in the ¹H NMR spectrum can provide information about the electronic environment of the protons. For this compound, the following signals are typically observed: a singlet at approximately 7.78 ppm corresponding to the three protons of the central ring, a multiplet between 7.67 and 7.73 ppm for the six ortho-protons of the outer phenyl rings, a multiplet between 7.44 and 7.51 ppm for the six meta-protons, and a multiplet between 7.35 and 7.42 ppm for the three para-protons. rsc.org In some cases, ¹H NMR in DMSO-d₆ shows a singlet for the central protons at 7.88 ppm. rsc.org These spectral features are consistent with the C₃ symmetric structure of the molecule.

¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.78s3HProtons on the central benzene ring rsc.org
7.67 - 7.73m6HOrtho-protons of peripheral phenyl rings rsc.org
7.44 - 7.51m6HMeta-protons of peripheral phenyl rings rsc.org
7.35 - 7.42m3HPara-protons of peripheral phenyl rings rsc.org

s = singlet, m = multiplet

¹³C NMR Spectroscopy for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a definitive tool for the structural elucidation of this compound. The ¹³C NMR spectrum provides unambiguous evidence for the compound's C₃ symmetric structure. In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum exhibits distinct signals corresponding to the different carbon environments within the molecule.

Key chemical shifts (δ) observed in the ¹³C NMR spectrum of this compound are indicative of its unique arrangement of phenyl groups attached to a central benzene ring. The signals for the carbon atoms of the central benzene ring and the peripheral phenyl rings appear at characteristic positions. For instance, in DMSO-d₆, the reported chemical shifts are approximately 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm. rsc.org The number of signals and their splitting patterns are consistent with the proposed molecular symmetry. In chloroform-d (B32938) (CDCl₃), the chemical shifts are slightly different, reflecting solvent effects. rsc.org

A detailed assignment of these chemical shifts to specific carbon atoms within the this compound molecule confirms the connectivity and substitution pattern of the aromatic rings. This level of structural detail is crucial for verifying the successful synthesis of the compound and for understanding its chemical behavior.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

SolventC1' (ipso-carbon of central ring)C3', C5' (carbons of central ring)C1'' (ipso-carbon of outer ring)C2'', C6'' (ortho-carbons of outer ring)C3'', C5'' (meta-carbons of outer ring)C4'' (para-carbon of outer ring)Reference
DMSO-d₆141.6124.4140.1127.2128.9127.7 rsc.org
CDCl₃142.2124.7138.3127.3129.4137.4 rsc.org

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate method for determining the purity of chemical compounds, including this compound. This technique relies on the principle that the integrated signal intensity of a specific nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.

For the purity assessment of this compound, a certified reference material (CRM) with a known purity is typically used as an internal standard. fujifilm.com The purity of the analyte is then calculated by comparing the integral of a selected signal from the analyte with the integral of a signal from the internal standard. The selection of an appropriate internal standard is critical and depends on the solvent used and the chemical shifts of the analyte. fujifilm.com For instance, 1,3,5-Trimethoxybenzene is a commonly used qNMR standard. sigmaaldrich.com

The precision of qNMR allows for the determination of purity with a high degree of confidence, which is essential for applications where the exact amount of the compound is critical. It is a non-destructive technique that provides a direct measurement of molar concentration, making it a valuable tool in quality control and chemical metrology.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum is characterized by absorption bands that correspond to the vibrational modes of its aromatic C-H and C-C bonds. rsc.orgrsc.org

The spectrum, typically recorded using a KBr pellet, reveals key absorptions. rsc.org Aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹. rsc.orglibretexts.org The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. rsc.orglibretexts.org Specifically, a peak around 1598-1600 cm⁻¹ is characteristic of the C=C stretching in the benzene rings. rsc.org The out-of-plane C-H bending vibrations, which are particularly informative for determining the substitution pattern of the benzene rings, appear in the region below 900 cm⁻¹. libretexts.org For 1,3,5-trisubstituted benzene, a characteristic pattern of absorption bands is expected in this region.

Interactive Data Table: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeReference
~3053Aromatic C-H Stretch rsc.org
~1598Aromatic C=C Stretch rsc.org
~1494Aromatic C=C Stretch rsc.org
~880C-H Out-of-plane Bending (indicative of 1,3,5-substitution)
~758C-H Out-of-plane Bending (indicative of monosubstituted phenyl rings) rsc.org
~700C-H Out-of-plane Bending (indicative of monosubstituted phenyl rings) rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Maxima and Molar Absorption Coefficients

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is characterized by intense absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated aromatic system.

In a solvent like cyclohexane, this compound exhibits a strong absorption maximum (λ_max) at approximately 251-252 nm. photochemcad.comaatbio.com This absorption is associated with a high molar absorption coefficient (ε), on the order of 60,000 M⁻¹cm⁻¹, indicating a highly allowed electronic transition. photochemcad.com The position and intensity of this absorption band are characteristic of the extended π-system of the molecule. In chloroform, the absorption maximum is observed at a slightly longer wavelength, around 260 nm. rsc.org

Solvatochromic Behavior in Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission spectrum upon changing the polarity of the solvent. While this compound itself is a nonpolar molecule, its derivatives can exhibit solvatochromic behavior, particularly if they contain polar functional groups.

For the parent this compound, the solvatochromic shifts in its absorption spectrum are generally small due to its limited change in dipole moment upon electronic excitation. However, the introduction of donor and acceptor groups onto the triphenylbenzene framework can induce significant solvatochromic effects. nih.gov For instance, star-shaped molecules with a 1,3,5-triazine (B166579) core (an acceptor) and carbazole (B46965) donors linked through a triphenylbenzene-like structure have been shown to exhibit solvatochromism. nih.gov The study of these effects provides valuable information about the nature of the electronic transitions and the charge distribution in the excited state.

Optical Transmittance Properties and Cutoff Wavelengths

The optical properties of this compound (TPB) have been a subject of significant research interest, particularly its behavior in single-crystal form. The UV-visible absorption spectrum of TPB reveals important details about its electronic transitions. For instance, in a dichloromethane (B109758) solution, derivatives of TPB exhibit absorption bands at 238, 265, 294, 332, and 346 nm, which are attributed to π–π* and n–π* transitions of the constituent carbazole and 1,3,5-TPB units. rsc.org

A key characteristic derived from the UV-vis spectrum is the cutoff wavelength, which for a TPB single crystal is approximately 300 nm. researchgate.net This indicates the wavelength below which the material becomes opaque to light. The study of triferrocenyl-substituted this compound in a chloroform solution showed a distinct absorption maximum at 260 nm, originating from the this compound moiety itself. rsc.org

The photoluminescence (PL) spectrum of TPB provides further insight into its optical behavior. In acetonitrile (B52724), a derivative of TPB shows a PL band at 405 nm upon excitation at 290 nm. rsc.org Another study on triferrocenyl-substituted TPB in chloroform solution observed cyan-light emission at 493 nm when excited at 360 nm. rsc.org This is a notable shift compared to the emission of unsubstituted this compound, which occurs at 354 nm. rsc.org

Compound/Solvent Absorption Maxima (λabs, nm) Emission Maxima (λem, nm) Excitation Wavelength (λex, nm) Cutoff Wavelength (nm)
This compound derivative in Dichloromethane238, 265, 294, 332, 346 rsc.org353, 369 rsc.orgNot Specified~300 (single crystal) researchgate.net
1,3,5-Tris(4'-aminophenyl)benzene in AcetonitrileNot Specified405 rsc.orgnih.gov290 rsc.orgnih.govNot Specified
Triferrocenyl-substituted this compound in Chloroform260 rsc.org493 rsc.org360 rsc.orgNot Specified
Unsubstituted this compoundNot Specified354 rsc.orgNot SpecifiedNot Specified

Photoelectron Spectroscopy

Photoelectron spectroscopy is a powerful technique to probe the electronic structure of molecules. By analyzing the kinetic energy of electrons ejected upon photoionization, detailed information about molecular orbitals and their bonding characteristics can be obtained.

Ultraviolet Photoelectron Spectroscopy (UPS) for Molecular Adsorption on Surfaces

Ultraviolet Photoelectron Spectroscopy (UPS) is particularly sensitive to the surface of materials, making it an ideal tool for studying the adsorption of molecules. While direct UPS studies on the adsorption of this compound are not extensively detailed in the provided context, the principles of UPS can be applied to understand how this molecule would interact with a substrate.

The π-electron-rich nature of the 1,3,5-TPB core suggests that it can engage in significant intermolecular π–π interactions. rsc.orgnih.gov When adsorbed on a surface, these interactions would influence the electronic structure, leading to shifts in the measured binding energies of the molecular orbitals. For instance, the adsorption of molecules can lead to a change in the work function of the substrate, which is observable in the secondary electron cutoff region of the UPS spectrum. researchgate.net The valence band region of the spectrum would reveal changes in the molecular orbital energies upon adsorption, providing insight into the charge transfer and bonding at the molecule-substrate interface.

A multiscale simulation framework has been developed for the quantitative prediction of UPS spectra of amorphous molecular solids, which can provide a molecular-level view of the interactions and processes giving rise to spectral features. aps.org This approach is crucial for accurately determining key parameters like the highest occupied molecular orbital (HOMO) energy. aps.org

Angle Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) for Molecular Configuration

Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) provides even more detailed information than standard UPS by measuring the kinetic energy and the emission angle of the photoelectrons. This allows for the determination of the band structure and the orientation of molecules on a surface.

The application of ARUPS to this compound would allow for a detailed mapping of its electronic band dispersion. By analyzing the intensity variations of the photoemission peaks as a function of the emission angle, the symmetry and orientation of the molecular orbitals can be determined. This is particularly useful for understanding the molecular configuration in thin films or on single-crystal surfaces.

The basic formalism of ARUPS involves measuring the photoelectron angular distributions (PADs) from oriented molecules, which provides the most complete observable of molecular photoionization stereodynamics. nih.gov This technique can be used to characterize molecular structure and dynamics. nih.gov For example, ARUPS has been used to study the unoccupied band structure of graphite (B72142) by separating photoemission peaks from the conduction and valence bands. aps.org A similar approach could be employed to elucidate the electronic structure and molecular arrangement of this compound on various substrates.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the quantum mechanical investigation of molecular systems. For 1,3,5-Triphenylbenzene, DFT calculations have been employed to elucidate various aspects of its structure and reactivity.

The optimization of the molecular geometry of this compound is a critical first step in computational analysis, providing the most stable arrangement of its atoms in the gas phase. Quantum chemical calculations for the geometry optimization of this compound have been performed using the B3LYP functional with the 6–311++G(d,p) basis set. researchgate.net This level of theory is widely used to obtain accurate molecular structures.

The total energy of the optimized structure is a key output of these calculations, representing the molecule's stability. Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's electronic behavior. For this compound, these energies have been calculated and are presented in the table below. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.16
LUMO Energy-1.35

The electronic structure of this compound, characterized by its π-conjugated system, is central to its photophysical properties. DFT calculations provide a detailed picture of this structure. The HOMO-LUMO energy gap is a significant parameter derived from these calculations, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

ParameterValue (eV)
HOMO-LUMO Energy Gap4.81

The behavior of this compound at interfaces, such as when deposited on a metal surface, is critical for its application in electronic devices. DFT calculations can model these interfaces to understand the formation of interfacial dipoles and the rearrangement of charge that occurs upon adsorption. This analysis is crucial for predicting how the molecule will affect the work function of the substrate and the efficiency of charge injection or extraction in a device. However, specific studies detailing the interfacial dipoles and charge rearrangement for this compound were not found in the provided search results.

In the solid state, the arrangement of this compound molecules and the energetic interactions between them dictate the crystal packing and ultimately the material's bulk properties. Hirshfeld surface analysis, derived from crystallographic data and computational models, has been used to investigate the intermolecular interactions in the crystal structure of this compound. researchgate.net This analysis has shown that H···H interactions are the most significant, accounting for 56.9% of the total Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. researchgate.net

While methods like Symmetry-Adapted Perturbation Theory (SAPT) based on DFT can provide accurate interaction energies for molecular dimers, specific calculations detailing the interaction energies for various arrangements of the this compound dimer were not explicitly found. arxiv.org

The three phenyl rings in this compound are not coplanar with the central benzene (B151609) ring due to steric hindrance. The degree of this twist is defined by the dihedral angles between the rings. DFT calculations can be used to perform a conformational analysis and determine the energy barriers associated with the rotation of the peripheral phenyl rings. A computational study has been carried out to determine the barriers to internal rotation about the phenyl-triazine bonds in the isosteric s-triphenyltriazine, which provides a comparative context. researchgate.net For this compound itself, a computational study at the MP2/cc-pVDZ and B3LYP/6-311++g(d,p) levels of theory has been performed to obtain the gas-phase geometry and barriers to internal rotation. researchgate.net

The electron-rich nature of the this compound core makes it an excellent platform for the development of chemosensors. DFT calculations are instrumental in understanding the binding modes between the sensor molecule and the target analyte. For instance, a derivative of this compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been studied for its interaction with DNA. nih.gov Molecular docking studies revealed that H3BTB binds to the minor groove of the DNA molecule, with a calculated docking score of -8.3 kcal/mol, indicating a strong and favorable interaction. nih.gov This binding is characterized by hydrogen bonding and hydrophobic interactions. nih.gov While this study provides insight into the chemosensing applications of a functionalized TPB, detailed DFT studies on the binding mode of the parent this compound with common analytes like picric acid were not found in the provided results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for investigating the electronically excited states of molecules like this compound. rsc.orguci.eduohio-state.edu This method allows for the calculation of various excited-state properties, including absorption and emission spectra, which are crucial for understanding the photophysical behavior of the compound. rsc.org

Theoretical studies on this compound and its derivatives have provided valuable data on their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the electronic and optical properties of the molecule.

For instance, computational studies on derivatives of 1,3,5-tris(diphenylamino)benzene (B145324), which share the triphenylbenzene core, have been conducted to evaluate their potential as hole transport materials in perovskite solar cells. d-nb.inforesearchgate.net These studies, employing TD-DFT calculations, have determined the HOMO and LUMO energy levels, which are critical for assessing the efficiency of charge transfer in such devices. d-nb.info

Furthermore, the photophysical properties of this compound make it a suitable fluorophore for the development of chemosensors. rsc.orgrsc.org TD-DFT calculations help in understanding the mechanism of fluorescence quenching or enhancement upon binding with specific analytes. For example, in the pristine state of certain Schiff base sensors derived from this compound, the photoluminescence is "off" due to an energetically favorable Photoinduced Electron Transfer (PET) from the 1,3,5-TPB core to the receptor units. rsc.org Upon binding with an analyte like fluoride (B91410), the LUMO energy of the receptor increases, making the PET process unfavorable and thereby "turning on" the fluorescence. rsc.org

The following table summarizes key excited-state properties of a this compound derivative used as a hole transport material, as determined by TD-DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
HTM8 (a 1,3,5-tris(diphenylamino)benzene derivative)-4.99-1.183.81

Force Field Methods for Heats of Formation and Conformational Analysis

Force field methods are a class of computational techniques that provide a simplified, classical mechanics-based description of molecules. These methods are particularly useful for performing conformational analysis and calculating thermodynamic properties like heats of formation for large molecules such as this compound. researchgate.netnih.gov

Conformational analysis of this compound involves determining the preferred spatial arrangement of its phenyl rings relative to the central benzene ring. The rotation of these peripheral phenyl rings is a key conformational freedom. X-ray crystallographic studies on tricarbonylchromium(0) complexes of this compound have indicated that the peripheral phenyl rings exhibit no restriction in rotation. consensus.app Force field methods, such as MM2, MM3, and MMFF94, are commonly employed to model these conformational preferences and have shown strong performance in reproducing experimental geometries and relative energies for a variety of organic molecules. researchgate.netnih.gov

The heat of formation is a fundamental thermodynamic quantity that indicates the stability of a compound. Experimental and computational studies have been conducted to determine the standard molar enthalpy of formation of this compound. A study utilizing mini-bomb combustion calorimetry and Knudsen mass-loss effusion techniques determined the standard molar enthalpies of formation in both the crystalline and gaseous states. researchgate.net The results indicated a higher stability for the this compound isomer compared to its 1,2,3-triphenylbenzene (B72074) counterpart. researchgate.net

The table below presents the experimentally determined standard molar enthalpies of formation for this compound at T = 298.15 K.

PropertyValue (kJ·mol-1)
Standard molar enthalpy of formation in the crystalline state (ΔfHom(cr))264.4 ± 6.0
Standard molar enthalpy of sublimation (ΔgcrHom)145.9 ± 1.2
Standard molar enthalpy of formation in the gaseous state (ΔfHom(g))410.3 ± 6.1

Homodesmotic Reaction Schemes for Energetic Stabilization

Homodesmotic reaction schemes are theoretical constructs used in computational chemistry to evaluate the energetic stabilization of molecules, particularly those with resonance or aromatic character. These reactions are designed such that the number and types of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations and isolate the stabilization energy of interest.

For a molecule like this compound, a homodesmotic reaction would involve breaking down the molecule into simpler, non-resonant fragments while maintaining the same types of carbon-carbon and carbon-hydrogen bonds. The enthalpy change of this hypothetical reaction, calculated using quantum mechanical methods, provides a quantitative measure of the resonance or aromatic stabilization energy of the molecule.

A hypothetical homodesmotic reaction for this compound could be formulated as follows:

This compound + 3 Benzene → 3 Biphenyl

By calculating the energies of the reactants and products in this reaction, one could determine the stabilization energy associated with the specific arrangement of the three phenyl groups on the central benzene ring.

Computational Studies on Supramolecular Scaffolds and Binding Affinities

The C3-symmetric and structurally well-defined nature of this compound makes it an excellent scaffold for the construction of supramolecular assemblies and host-guest systems. rsc.org Computational studies play a crucial role in understanding and predicting the binding affinities and recognition properties of these supramolecular structures.

Derivatives of this compound have been designed as chemosensors for various ions and molecules. rsc.orgrsc.org For example, a computational study investigated the interaction of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a derivative of this compound, with DNA. semanticscholar.org Molecular docking and molecular dynamics simulations were employed to predict the binding affinity and mode of interaction, revealing that the molecule binds to the minor groove of the DNA helix. semanticscholar.org

Another computational study using Density Functional Theory (DFT) examined the cation-π interactions between this compound and alkali metal ions (Li+, Na+, K+, Rb+, and Cs+). nih.gov The study found that the binding affinity of the metal cations increases significantly with the 1,3,5-trisubstitution of phenyl rings to a central benzene core. The binding affinity followed the order Li+ > Na+ > K+ > Rb+ > Cs+. nih.gov

The table below presents the calculated binding energies for the complexes of this compound with various alkali metal ions.

CationBinding Energy (kcal·mol-1) with B3LYP functionalBinding Energy (kcal·mol-1) with M06-2X functional
Li+-35.3-39.0
Na+-23.7-26.4
K+-16.7-18.4
Rb+-14.4-15.9
Cs+-12.0-13.3

These computational findings are instrumental in the rational design of new supramolecular hosts and sensors based on the this compound framework with tailored binding properties for specific applications.

Photophysical Properties and Luminescence Phenomena

Intrinsic Fluorescence and Photoluminescent Properties

1,3,5-Triphenylbenzene and its derivatives are known for their notable photoluminescent properties, which are the subject of extensive research. rsc.orgnih.gov

Absorption and Emission Wavelengths

The electronic absorption spectrum of this compound in various solvents reveals characteristic absorption bands. For instance, in chloroform (B151607), it exhibits an absorption maximum (λabs) at approximately 260 nm, which is attributed to the π-π* transitions within the aromatic system. rsc.org Another report indicates an excitation peak at 252 nm. aatbio.comaatbio.com The emission spectrum, upon excitation, typically shows a strong fluorescence peak. In chloroform, the emission maximum (λem) is observed at 354 nm. rsc.org Another source reports an emission peak at 352 nm. aatbio.comaatbio.com In acetonitrile (B52724), a derivative, 1,3,5-tris(4′-aminophenyl)benzene, displays an emission band at 405 nm when excited at 290 nm. nih.govrsc.org

The introduction of different functional groups to the TPB core can significantly influence the absorption and emission wavelengths. For example, a triferrocenyl-substituted this compound in chloroform shows absorption maxima at 260 nm (from the TPB moiety) and 350 nm (from the ferrocene (B1249389) moiety) and emits cyan light with a λem of 493 nm when excited at 360 nm. rsc.org Covalent-organic frameworks (COFs) based on TPB suspended in acetonitrile exhibit broad emission bands around 425 nm, with one specific COF showing bands at 285 nm and 450 nm. rsc.org

Table 1: Absorption and Emission Data for this compound and its Derivatives

Compound/DerivativeSolventAbsorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)
This compoundChloroform260 rsc.org354 rsc.org
This compound-252 aatbio.comaatbio.com352 aatbio.comaatbio.com
1,3,5-Tris(4′-aminophenyl)benzeneAcetonitrile290 (excitation) nih.govrsc.org405 nih.govrsc.org
Triferrocenyl-substituted TPBChloroform260, 350 rsc.org493 rsc.org
TPB-based COFsAcetonitrile Suspension-~425, or 285 & 450 rsc.org

Fluorescence Quantum Yields (ΦF)

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For the parent this compound, the ΦF is approximately 10%. rsc.org The derivatization of the TPB core can lead to significant changes in this value. For example, a triferrocenyl-substituted this compound exhibits a ΦF of 13% in a dilute chloroform solution. rsc.org Interestingly, this value can be dramatically enhanced through aggregation, as will be discussed later. rsc.org The addition of certain enhancers, like Triton X-100, can also improve the quantum yield of TPB-based fluorophores. nih.gov

Stokes Shift Analysis

The Stokes shift, the difference between the maximum absorption and emission wavelengths, is an important characteristic of a fluorophore. For this compound, with an excitation peak at 252 nm and an emission peak at 352 nm, a substantial Stokes shift of 100 nm is observed. aatbio.comaatbio.com This large Stokes shift is advantageous in fluorescence applications as it facilitates the separation of excitation and emission signals, reducing self-absorption and improving detection sensitivity.

Quenching and Enhancement Mechanisms

The fluorescence of this compound and its derivatives can be either quenched (reduced) or enhanced (increased) by the presence of other chemical species, a property that is extensively utilized in the development of chemosensors. rsc.orgnih.gov

Fluorescence quenching is often observed in the presence of electron-deficient molecules, such as polynitroaromatic compounds (PNACs) like trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA). rsc.orgnih.gov The mechanism of quenching is typically attributed to intermolecular π-π interactions and hydrogen bonding between the electron-rich TPB core and the electron-deficient analyte. nih.govrsc.org For instance, the fluorescence intensity of 1,3,5-tris(4′-aminophenyl)benzene progressively decreases upon increasing the concentration of various PNACs. rsc.org The efficiency of this quenching can be quantified by the Stern-Volmer constant (Ksv). rsc.org Another example involves the quenching of TPB-based fluorophores by copper ions (Cu²⁺) through a static quenching mechanism. nih.gov

Conversely, fluorescence enhancement, often referred to as a "turn-on" mechanism, can occur upon interaction with certain analytes. nih.gov For example, tris-salicylaldimine Schiff bases derived from this compound are initially weakly fluorescent due to rapid isomerization and intramolecular photoinduced electron transfer (PET). nih.gov However, upon binding with fluoride (B91410) ions, these processes are inhibited, leading to a significant increase in fluorescence intensity. nih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE)

A fascinating phenomenon observed in some derivatives of this compound is aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). rsc.orgnih.gov In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state, AIE/AIEE materials exhibit enhanced emission upon aggregation. rsc.org

For example, a triferrocenyl-substituted this compound, which has a fluorescence quantum yield of 13% in a dilute chloroform solution, shows a remarkable increase in ΦF up to 74% when aggregated in a mixture of chloroform and methanol. rsc.org This demonstrates a pronounced AIEE effect. rsc.org

Mechanistic Understanding of AIE/AIEE

The generally accepted mechanism for AIE/AIEE is the restriction of intramolecular motion (RIM). researchgate.netnih.govrsc.org In dilute solutions, the phenyl rings of the TPB core and its substituents can undergo active intramolecular rotations and vibrations. researchgate.netnih.gov These motions provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. researchgate.netnih.gov

When the molecules aggregate, these intramolecular motions are physically constrained. researchgate.netrsc.org The restriction of these non-radiative pathways blocks the energy dissipation channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence emission. researchgate.netrsc.org This restriction can be due to the prevention of π-π stacking or enhanced exciton (B1674681) formation in the aggregated state. researchgate.net For some systems, the restriction of intramolecular vibration (RIV) is a key factor. nih.gov In essence, the aggregation process locks the molecule in a conformation that is more favorable for light emission. rsc.org

Influence of Molecular Motion on Emission

Photoluminescent Properties of Polymeric and Dendritic Systems

The incorporation of the 1,3,5-TPB core into polymeric and dendritic architectures has led to the development of materials with unique photoluminescent properties. researchgate.net These systems often exhibit high thermal stability and good film-forming abilities. researchgate.net

Cross-linking 1,3,5-TPB-based monomers into polymeric networks can have a significant impact on their photoluminescent behavior. Research on dendritic benzoxazines with a this compound core has shown that the cross-linked structure does not quench the inherent photoluminescence of the TPB unit. researchgate.net While the relative photoluminescent intensity of the resulting polybenzoxazines was reduced compared to the monomeric 1,3,5-tri(p-hydroxyl-phenyl)benzene (TP), the materials retained their emissive properties. researchgate.net This demonstrates the potential for creating robust, heat-resistant polymers that are also photoluminescent. researchgate.net

The N-substituents on the benzoxazine (B1645224) rings were found to influence the thermal properties of the polymers, such as glass transition temperature and char yield, without extinguishing the fluorescence originating from the conjugated triphenylbenzene core. researchgate.net

The introduction of 1,3,5-triazine (B166579) skeletons into dendritic structures containing a 1,3,5-TPB core can significantly alter the photophysical properties. Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core exhibit improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. nih.gov

In a study comparing two aromatic dendrimers, one with a single 1,3,5-triazine unit (D1) and another with four (D2), notable differences in their emission spectra were observed. nih.govacs.org Dendrimer D2 showed a red-shift of approximately 40 nm in its emission maximum compared to D1. nih.govacs.org This was attributed to the higher content of triazine skeletons and the expansion of the π-conjugation system. nih.govacs.org Furthermore, the emission quantum yields were significantly different, with D1 having a yield of 0.32 and D2 a much higher yield of 0.78. nih.govacs.org These findings highlight the role of the triazine core in modulating the emissive properties of these complex molecules. nih.govresearchgate.netiaea.org The triazine core can stabilize the system and, depending on the number of units and their substitution, can lead to enhanced fluorescence. researchgate.netiaea.org

Multidimensional Intramolecular Charge Transfer (MDICT)

The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for understanding the photophysics of certain donor-acceptor molecules. hu-berlin.de In these systems, photoexcitation can lead to an excited state with significant charge separation, often accompanied by a twisting of molecular fragments. hu-berlin.de While specific research directly labeling the phenomenon in this compound as "Multidimensional Intramolecular Charge Transfer (MDICT)" is not prevalent in the provided results, the principles of intramolecular charge transfer are relevant to its derivatives.

For example, in hyperbranched molecules with this compound cores and triphenylamine (B166846) connecting groups, a Twisted Intramolecular Charge Transfer (TICT) state has been observed. researchgate.net Computational studies on some triskelion-shaped luminophores have indicated that the lack of collinearity between the dipole moments in the ground and excited states can explain moderate solvatochromic effects. researchgate.net These systems can possess large dipole moments in both the ground (around 14 D) and excited states (20-25 D), indicative of significant charge redistribution upon excitation. researchgate.net The study of charge transfer in decoupled π-systems, such as those found in complex aromatic structures, provides a framework for understanding these photophysical processes. hu-berlin.de

Supramolecular Chemistry and Self Assembly

Role as a Versatile Supramolecular Building Block

1,3,5-Triphenylbenzene (TPB) is a cornerstone in the field of supramolecular chemistry, widely recognized for its function as a versatile and robust building block. rsc.orgrsc.org Its utility stems from a unique combination of intrinsic properties. The molecule possesses a C3-symmetric, π-electron-rich core, which imparts significant thermal and photochemical stability. rsc.orgontosight.ai This inherent stability makes it a reliable platform for the construction of complex, high-performance materials. ontosight.ai

The true versatility of TPB lies in the ability to readily functionalize its peripheral phenyl rings. rsc.org By introducing various substituents, such as carboxylic acids, amines (–NH2), aldehydes (–CHO), boronic acids (–B(OH)2), or cyano (–CN) groups, the electronic properties and interaction capabilities of the core structure can be precisely tailored. rsc.org This adaptability has enabled its use in a diverse array of applications, including the development of organic light-emitting materials, discotic liquid crystals, and advanced porous materials. rsc.org For instance, carboxylic acid-substituted TPB serves as a rigid component in the formation of metal-organic frameworks (MOFs), while other functionalized derivatives are essential precursors for covalent-organic frameworks (COFs). rsc.org

Formation of Supramolecular Assemblies via Non-Covalent Interactions

The self-assembly of this compound and its derivatives into ordered, functional superstructures is governed by a suite of non-covalent interactions. These weak, directional forces dictate the architecture and stability of the resulting assemblies.

The aromatic nature of this compound is central to its ability to form assemblies through π-π stacking. The molecule typically adopts a non-planar, propeller-like conformation where the three peripheral phenyl rings are twisted out of the plane of the central benzene (B151609) ring. sci-hub.seresearchgate.net This three-dimensional structure is advantageous for self-assembly, as it allows for favorable π-stacking between the aromatic rings of adjacent molecules. sci-hub.seresearchgate.net

Thermodynamic studies have confirmed the stabilizing effect of these interactions. A comparison between this compound and its isomer, 1,2,3-triphenylbenzene (B72074), indicates the higher stability of the 1,3,5-isomer, which is attributed in part to more effective intermolecular packing and stacking interactions. researchgate.net Computational studies have further quantified the strength of these interactions, showing that the flexible arrangement of the aromatic rings in TPB promotes a strong self-assembly tendency. sci-hub.se The resulting π-stacked aggregates can form ordered columnar structures, which are fundamental to the properties of materials like liquid crystals. researchgate.net

While π-π stacking is an inherent feature of the TPB core, the introduction of specific functional groups enables the formation of extensive networks held together by hydrogen bonds. rsc.org These interactions provide directionality and enhanced stability to the supramolecular structures.

For example, when TPB is functionalized with amine groups to form 1,3,5-tris(4′-aminophenyl)benzene, the resulting molecules can connect through N–H···N hydrogen bonds. rsc.org This leads to the formation of an extended three-dimensional network. rsc.org Similarly, derivatives like benzene-1,3,5-tri-p-phenylphosphonic acid form highly stable supramolecular frameworks through strong PO−H···OP hydrogen bonds, which are further stabilized by π-stacking. acs.org The resulting adduct can exhibit high thermal stability, with melting points approaching 381 °C, confirming the robustness of the hydrogen-bonded framework. acs.org These hydrogen-bonding capabilities are also critical in the self-assembly of more complex systems, such as those involving benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which form ordered nanofibers through a combination of hydrogen bonding and π-stacking. nih.gov

The defined architecture and functional group placement in supramolecular assemblies of this compound derivatives create cavities and surfaces that are ideal for host-guest chemistry. rsc.org The extended 3D networks formed through self-assembly provide a large surface area and facilitate the diffusion of guest analytes into the bulk material, making them effective chemosensors. rsc.org

A prominent example is the use of amine-functionalized TPB for the selective detection of polynitroaromatic compounds (PNACs) like picric acid. rsc.orgrsc.org The interaction between the electron-rich TPB host and the electron-deficient PNAC guest is driven by a combination of intermolecular π–π interactions and hydrogen bonds. rsc.org In some cases, a proton transfer can occur from the acidic guest (like picric acid) to the basic host (like a dimethylamino-substituted TPB), forming N–H···O and C–H···O hydrogen bonds that further stabilize the host-guest complex. rsc.org

Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs)

Beyond non-covalent assembly, this compound and its derivatives are crucial building blocks for the synthesis of permanently porous crystalline materials like Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs). rsc.orgrsc.org In this context, functionalized TPB molecules act as rigid, C3-symmetric nodes that are linked together by strong covalent bonds, such as imines or boroxine (B1236090) rings, to form extended, porous networks. rsc.orgnih.gov For instance, the solvothermal condensation reaction of 1,3,5-tris(4-aminophenyl)benzene (B174889) with 4-formylphenylboronic acid results in a two-dimensional COF with both boroxine and imine functionalities. nih.gov

The well-defined pore structures and high surface areas of COFs and COPs derived from this compound make them highly promising materials for gas storage and separation applications. researchgate.netnih.gov The ability to tune the chemical nature of the building blocks allows for the engineering of pore environments that can selectively adsorb certain gases. researchgate.net

Porous Conjugated Polymers (PCPs) based on a this compound core have been designed for CO2 capture. researchgate.net By tuning the comonomer used in the polymerization, researchers can modulate the CO2 uptake capacity and the heat of adsorption, which is a measure of the interaction strength between the gas and the material. researchgate.net For example, PCPs synthesized from TPB derivatives have demonstrated significant CO2 uptake and high selectivity for CO2 over N2, a critical requirement for post-combustion carbon capture. nih.govresearchgate.net Azine-linked COFs, such as ACOF-1 synthesized from 1,3,5-triformylbenzene, also show high adsorption selectivity for CO2 over both N2 and CH4. nih.gov

Table 1: CO2 Adsorption Properties of this compound-Based Porous Conjugated Polymers (PCPs)

This table summarizes the CO2 uptake capacity and heat of adsorption for different PCPs, demonstrating how modifying the comonomer linked to the TPB core affects gas storage properties. Data is for 1 bar and 273 K.

PolymerCO2 Uptake (mmol g⁻¹)Heat of Adsorption (kJ mol⁻¹)
PCP-11.2821.8
PCP-21.8525.4
PCP-32.1828.3
Data sourced from a 2021 study on Porous Conjugated Polymers for CO2 reduction. researchgate.net

Porosity and Surface Area of COFs

Covalent Organic Frameworks (COFs) derived from this compound and its functionalized analogues exhibit significant porosity and high surface areas, making them promising materials for gas storage and separation. The rigid, planar structure of the TPB core contributes to the formation of stable, porous networks.

For instance, a porous polymer synthesized through the mechanochemical Scholl polymerization of this compound using ferric chloride as a catalyst yielded a material with a specific surface area of 658 m²/g. This could be further increased to 990 m²/g through liquid-assisted grinding. researchgate.net Derivatives of TPB have also been instrumental in creating COFs with even larger surface areas. 1,3,5-Tris(4-hydroxyphenyl)benzene, a hydroxyl-substituted version of TPB, has been used to synthesize ester-linked COFs. These frameworks display a honeycomb (hcb) topology and can achieve surface areas as high as 2092 m²/g. ossila.com

The porosity of these COFs is a direct result of the geometric arrangement of the TPB building blocks, which are linked together to form well-defined, permanent voids. The specific surface area and pore size can be tuned by altering the length and functionality of the linker units connecting the TPB cores. nih.gov

Monomer/Precursor Synthesis Method Resulting Framework Type Achieved Surface Area (m²/g)
This compoundMechanochemical Scholl polymerizationPorous polymer658 - 990 researchgate.net
1,3,5-Tris(4-hydroxyphenyl)benzeneEster linkage with di(pyridin-2-yl) terephthalateCovalent Organic Framework (COF)up to 2092 ossila.com

Dynamic Covalent Synthesis of Aryleneethynylene Cages

The principles of dynamic covalent chemistry have been applied to this compound derivatives to construct complex, three-dimensional structures such as molecular cages. Specifically, aryleneethynylene cages, which are covalent organic polyhedrons (COPs), have been synthesized using building blocks that can be conceptually derived from the TPB scaffold. rsc.org

This approach utilizes reversible reactions, such as alkyne metathesis, to allow for "error-checking" and self-correction during the assembly process, leading to the thermodynamically most stable cage structures. The geometry of the building blocks, including the angles between reactive groups, dictates the final topology of the cage, which can range from dimers to larger tetramers or even interlocked complexes. rsc.org These aryleneethynylene cages are characterized by their rigid, purely unsaturated carbon backbones and substantial internal cavities, making them of interest for applications in host-guest chemistry and the development of new porous materials. rsc.org

Self-Assembly into Ordered Structures

The C3-symmetric and planar nature of this compound and its derivatives makes them excellent candidates for self-assembly into highly ordered structures. rsc.org These assemblies are driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding (in functionalized derivatives), and van der Waals forces.

2D Supramolecular Polymers and Honeycomb Frameworks

Derivatives of this compound, such as 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), have been shown to self-assemble on surfaces to form two-dimensional supramolecular polymers. nih.gov On a silver (Ag(111)) surface, BTA molecules arrange into extensive honeycomb networks. These networks are stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov

The resulting honeycomb structure features well-defined nanocavities with internal diameters of approximately 2.95 nm. These cavities are capable of hosting guest molecules, demonstrating a hierarchical self-assembly process. nih.gov The structure of these 2D frameworks can be altered by external stimuli, such as temperature, which can induce phase transformations to more densely packed arrangements. nih.gov

Helical Columnar Stacking in Liquid Crystals

Discotic (disk-shaped) molecules based on a this compound core, when appropriately substituted with flexible side chains, can exhibit liquid crystalline phases. In these phases, the molecules self-assemble into columnar structures, where the disc-like cores stack on top of one another. tandfonline.comnih.gov

A fascinating aspect of this columnar stacking is the potential for chirality to emerge. For example, dendrimers with a star-shaped triphenylbenzene core have been observed to form hexagonal columnar mesophases. tandfonline.com Within these phases, a transition from a zig-zag arrangement to a helical arrangement of the molecules within the columns can be induced by temperature changes. tandfonline.com The length and chemical nature of the peripheral alkoxy side chains on triphenylbenzene derivatives also play a crucial role in tuning the stacking mode, with certain derivatives forming stable gels composed of helical fibers. nih.gov This one-dimensional arrangement is of significant interest for applications in organic electronics, where it can facilitate charge transport along the columns. mdpi.com

Derivative Core Side Chains Observed Structure Key Driving Forces
TriphenylbenzeneBulky dendrimeric groupsHexagonal columnar mesophases (helical and zig-zag) tandfonline.comπ-π stacking, steric interactions
TriphenylbenzeneAlkoxy chains of varying lengthHelical or straight fibers in organogels nih.govπ-π stacking, hydrogen bonding

Layered Structures and Crystal Engineering

The precise control over intermolecular interactions offered by the this compound scaffold is a cornerstone of crystal engineering. By introducing specific functional groups onto the triphenylbenzene core, it is possible to direct the formation of predictable, layered crystalline structures.

For instance, single crystals of pure this compound have been grown from solution, and their structure has been well-characterized. researchgate.net When functional groups capable of forming strong, directional interactions like hydrogen bonds are introduced, such as in 1,3,5-tris(4-hydroxyphenyl)benzene, the resulting molecules self-assemble into hydrogen-bonded organic frameworks (HOFs). ossila.com Density functional theory (DFT) studies have confirmed that in these structures, planar molecules are linked to one another through H-O hydrogen bonds between the hydroxyl groups. ossila.com This predictable self-assembly allows for the rational design of crystalline materials with specific topologies and properties.

Grooved Surfaces and Nanotunnels from Self-Assembly

The self-assembly of specifically designed this compound derivatives can lead to the formation of complex surface morphologies, including grooved surfaces and nanotunnels. The assembly of 1,3,5-benzenetribenzoic acid (H3BTB) on a silver-modified gold substrate provides a clear example. rsc.org

In this system, the molecules adsorb onto the surface and arrange into highly ordered layers with a distinct row-like structure. This arrangement is driven by a combination of π-stacking between the triphenylbenzene cores and hydrogen bonding between the carboxylic acid groups of molecules in adjacent rows. rsc.org Due to the specific geometry of the H3BTB molecule and the dominance of intermolecular interactions over molecule-substrate interactions, this self-assembly process results in an open structure characterized by surface grooves and nanotunnels. rsc.org

The C3-symmetric and rigid nature of the this compound core makes it a valuable building block in supramolecular chemistry. thermofisher.comfishersci.com Its peripheral phenyl rings can be functionalized, allowing for the construction of a wide array of supramolecular assemblies. fishersci.com

Flexible Clathrates and Nanocage Molecules

Information regarding the specific use of this compound in the formation of flexible clathrates and nanocage molecules is not extensively available in the reviewed literature.

Metal-Controlled Self-Assembly of Trinuclear Cylinder-Like Assemblies

The this compound scaffold has been instrumental in the metal-controlled self-assembly of nanometer-sized trinuclear cylinder-like assemblies. In a notable study, a this compound-derived trisimidazolium salt was synthesized and used as a ligand precursor. This salt reacts with silver(I) oxide to form a trinuclear silver(I) hexacarbene complex, where three silver ions are sandwiched between two C3-symmetric tris-N-heterocyclic carbene (NHC) ligands. nih.gov

Table 1: Metal-Controlled Self-Assembly of Trinuclear Cylinder-Like Assemblies

PrecursorReagentsProductStructural Feature
This compound-derived trisimidazolium salt1.5 equiv. Ag₂OTrinuclear Ag(I) hexacarbene complexThree Ag(I) ions sandwiched between two tris-NHC ligands
Trinuclear Ag(I) hexacarbene complex3 equiv. [AuCl(SMe₂)]Trinuclear Au(I) hexacarbene complexRetention of the metallosupramolecular structure
Trinuclear Ag(I) hexacarbene complex3 equiv. CuITrinuclear Cu(I) hexacarbene complexRetention of the metallosupramolecular structure

Supramolecular Templating for Molecular Recognition

The design of host molecules for specific guest recognition is a central theme in supramolecular chemistry. The preorganization of binding elements on a scaffold is a key strategy to enhance binding affinity and selectivity.

Steric-Gearing Effects in Triethylbenzene Scaffolds

Studies on 1,3,5-triethylbenzene (B86046) scaffolds have provided significant insights into the principles of supramolecular templating. rsc.orgontosight.aiuni.lu It is believed that the steric-gearing effect of the ethyl groups in 1,3,5-triethylbenzene directs the binding elements to orient on the same face of the central benzene ring. rsc.orgontosight.aiuni.lu This preorganization is thought to increase the binding affinity of the host molecule for a guest. rsc.orgontosight.aiuni.lu Computational and experimental data suggest that the steric gearing provided by ethyl groups offers a modest energetic advantage over methyl groups. rsc.orgontosight.ai However, the magnitude of this advantage is dependent on the specific interacting groups. rsc.orgontosight.ai In contrast, 1,3,5-trimethylbenzene scaffolds, which lack this steric-gearing effect, have also been shown to improve binding affinities compared to unsubstituted analogues. rsc.orgontosight.aiuni.lu

Preorganization of Binding Elements

The preorganization of binding elements into a specific conformation is a crucial factor for effective molecular recognition. rsc.org Rigid macrocyclic hosts often exhibit high degrees of preorganization. rsc.org Non-macrocyclic systems, such as those based on substituted benzene scaffolds, offer a more synthetically accessible alternative for arranging molecular recognition elements in a convergent manner. rsc.org The installation of ethyl or methyl groups at the 1,3,5-positions of a benzene ring generally leads to a consistent, albeit relatively small, increase in binding affinity compared to unsubstituted hosts. rsc.org For 1,3,5-trimethylbenzene-based hosts, two primary conformations are possible: one where all three binding arms are on the same face ("uuu") and another where one is on the opposite face ("uud"). nih.gov In some instances, such as with imidazolium-substituted hosts, the non-ideal "uud" conformation is preferred in the gas phase due to the repulsion between charged substituents. nih.gov While these detailed conformational studies have been focused on 1,3,5-triethyl and 1,3,5-trimethylbenzene, the principles of preorganization through steric influence are broadly applicable in the design of supramolecular hosts. The larger phenyl groups of this compound would be expected to exert a significant steric influence, likely favoring a specific orientation of any attached binding elements.

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronics

The inherent fluorescence and high thermal stability of 1,3,5-triphenylbenzene and its derivatives make them highly suitable for applications in organic electronics and optoelectronics. ontosight.aisemanticscholar.org These properties are essential for the development of efficient and durable electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are prominent in the creation of materials for Organic Light-Emitting Diodes (OLEDs). ontosight.aisemanticscholar.org Its fluorescent properties are a key reason for its investigation and use in OLEDs, which are integral to modern display screens and lighting technologies. ontosight.ai The incorporation of the this compound motif is a strategy for constructing luminescent probes due to its satisfactory fluorescence quantum yields, thermal and photophysical stability, and the ease with which its aromatic skeleton can be functionalized. rsc.org

For instance, 1,3,5-triazine (B166579) derivatives incorporating a this compound structure have been developed as new electron transport-type host materials for highly efficient green phosphorescent OLEDs. rsc.org The meta-linkage between the triazine core and peripheral aryl moieties in some designs limits the extension of π-conjugation, resulting in high triplet energies which are beneficial for hosting phosphorescent emitters. rsc.org

Electroluminescent Devices

This compound is considered a very promising organic molecule for electroluminescent materials. google.com Its derivatives, with various substitutions on the peripheral phenyl rings, have emerged as one of the most useful building blocks for a wide variety of organic light-emitting materials. rsc.orgsemanticscholar.org The unique structure of 1,3,5-tri(p-hydroxyl-phenyl)benzene, a derivative of TPB, has led to the development of new materials with favorable optical properties for such applications.

Electron Transport Materials

The electron-deficient nature of the 1,3,5-triazine ring, often used in conjunction with a this compound core, makes these compounds suitable as electron transport materials in electronic devices. rsc.org Research into 1,3,5-triazine derivatives has revealed good electron mobilities, with some compounds exhibiting values greater than 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org In a comparative study, the electron mobility of different derivatives was found to follow the order T3T > TST > T2T. rsc.org

Furthermore, studies on lithium solvated electron solutions (LiSES) have utilized this compound as an electron receptor. nih.govjove.comyoutube.com The conductivity of these solutions changes with the lithium-to-TPB ratio, a behavior that is crucial for their potential application in rechargeable batteries. nih.govjove.com

Organic Field-Effect Transistors (OFETs)

While direct research on this compound in OFETs is not as extensively documented in the provided context, its role in forming organized materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is relevant. nih.govcd-bioparticles.net The ordered structures of these frameworks can facilitate charge transport, a critical property for the semiconductor layer in OFETs. The ability to functionalize TPB allows for the tuning of its electronic properties to suit the requirements of OFET applications.

Chemosensing and Biosensing Applications

The photoluminescent and π-electron-rich characteristics of this compound make it an excellent platform for developing chemosensors. rsc.orgrsc.orgresearchgate.net These sensors can detect a variety of analytes through mechanisms such as fluorescence quenching or enhancement. rsc.orgresearchgate.net

Fluorescence-Based Chemo-Sensors

This compound serves as a versatile fluorescent signaling unit in chemo-sensors for environmentally and biologically important species. rsc.orgrsc.orgresearchgate.net Its derivatives have been successfully used to detect polynitroaromatic compounds (PNACs) like trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA), as well as various inorganic ions. rsc.orgrsc.org

The sensing mechanism often involves photo-induced electron transfer (PET) from the electron-rich TPB donor to an electron-acceptor analyte, leading to a quenching of fluorescence. rsc.org For example, 1,3,5-tris(4′-aminophenyl)benzene, a derivative of TPB, has been shown to be an effective supramolecular chemo-sensor for PNACs. rsc.org The quenching efficiencies, quantified by the Stern-Volmer constant (Ksv), demonstrate the sensor's sensitivity to different analytes. rsc.org

Conversely, "turn-on" fluorescence sensors have also been developed. Tris-salicylaldimine Schiff bases derived from this compound have been synthesized for the selective detection of fluoride (B91410) ions. rsc.orgnih.gov In these systems, the fluorescence is initially "off" due to PET. Upon binding with fluoride, the PET process is disrupted, leading to a "turn-on" of the fluorescence signal. rsc.orgnih.gov

Detailed research findings on the fluorescence-based sensing of various analytes using this compound derivatives are summarized in the table below.

Sensor DerivativeTarget Analyte(s)Sensing MechanismKey Findings
1,3,5-tris(4′-aminophenyl)benzenePicric Acid (PA), Trinitrotoluene (TNT), Dinitrotoluene (DNT), p-Dinitrobenzene (p-DNB), m-Dinitrobenzene (m-DNB)Fluorescence QuenchingKsv values: PA (1.2 × 10⁵ M⁻¹), DNT (8.0 × 10³ M⁻¹), p-DNB (8.3 × 10³ M⁻¹), TNT (4.0 × 10³ M⁻¹), m-DNB (2.6 × 10³ M⁻¹). rsc.org
Tris-salicylaldimine Schiff basesFluoride ions (F⁻)Fluorescence Turn-OnSelective binding of fluoride disrupts photo-induced electron transfer, causing fluorescence enhancement. rsc.orgnih.gov
Hexa-ferrocenylated this compoundDivalent transition metal cations (Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Mn²⁺)Fluorescence Turn-OffThe addition of each tested metal cation leads to fluorescence quenching. Satisfactory Stern-Volmer constants (10⁵–10⁶ M⁻¹) and low limits of detection, especially for Zn²⁺ and Co²⁺ at the nanomolar level. nih.gov
Covalent-Organic Frameworks (COFs) based on TPBPicric Acid (PA), Dinitrotoluene (DNT), p-Dinitrobenzene (p-DNB), m-Dinitrobenzene (m-DNB)Fluorescence QuenchingThe quenching efficiency with PA decreases in the order of COF 19 > 20 > 21 > 22. rsc.org

Mechanisms of Fluorescence Quenching and Enhancement in Sensing

The function of this compound-based sensors is rooted in two primary photophysical mechanisms: fluorescence quenching and fluorescence enhancement. rsc.orgresearchgate.net

Fluorescence Quenching (Turn-Off): This is the most common mechanism for detecting PNACs and certain metal cations. researchgate.net Quenching occurs when the interaction between the sensor molecule (the fluorophore) and the analyte provides a non-radiative pathway for the excited-state energy to dissipate, thus decreasing the fluorescence intensity.

For PNACs: The electron-deficient nature of PNACs facilitates a process called photoinduced electron transfer (PET) from the electron-rich TPB-based sensor. This transfer prevents the fluorophore from emitting a photon, effectively quenching its fluorescence. researchgate.net In the specific case of picric acid detection by [NHMe]₃TAPB, the process is identified as static quenching, where a non-fluorescent ground-state complex forms between the sensor and the analyte following a proton transfer. nih.gov

For Metal Cations: The detection of Cu²⁺ by a TPB-salicylate derivative also proceeds via a static quenching mechanism, where the metal ion forms a complex with the fluorophore, leading to a decrease in fluorescence. rsc.orgnih.gov

Fluorescence Enhancement (Turn-On): This mechanism is particularly valuable as it produces a signal against a dark background, leading to high sensitivity. nih.gov It is prominently used for fluoride ion detection.

For Fluoride Ions: Sensors based on TPB-salicylaldimine Schiff bases are designed to be initially non-fluorescent. nih.gov Their structure allows for efficient quenching through intramolecular processes like PET and C=N isomerization. The binding of a fluoride ion to the receptor part of the molecule physically blocks these non-radiative de-excitation pathways. nih.gov By inhibiting the quenching mechanism, the molecule is forced to release its energy radiatively, resulting in a dramatic increase in fluorescence intensity—the signal is "turned on." nih.gov

Catalysis

While this compound itself is not typically a catalyst, it is the central product of important catalytic reactions and a key building block in the creation of advanced hybrid catalytic materials. sapub.orgcd-bioparticles.net

Catalyst in Organic Synthesis (e.g., Cyclotrimerization)

This compound and its derivatives are efficiently synthesized through the acid-catalyzed cyclotrimerization (or self-condensation) of aryl methyl ketones like acetophenone (B1666503). sapub.orgscielo.org.mx This [2+2+2] cycloaddition reaction is a highly atom-economical method for creating the benzene (B151609) core. wikipedia.org Various catalysts have been developed to facilitate this transformation under different conditions.

Homogeneous Catalysts: Lewis acids such as copper(II) chloride (CuCl₂) have proven to be effective, inexpensive, and easy-to-use catalysts for the self-condensation of acetophenone. sapub.org Other acids like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) have been used to catalyze the cyclotrimerization of alkynes to form 1,3,5-substituted benzenes under solvent-free conditions, aligning with green chemistry principles. arkat-usa.org

Heterogeneous Catalysts: To improve catalyst recovery and reusability, solid acid catalysts have been employed. An efficient method uses a surface-modified nanoclinoptilolite, a type of zeolite, to catalyze the reaction under solvent-free conditions. rsc.org Similarly, bentonitic clays (B1170129) acidified with trifluoromethanesulfonic acid have been used in the one-pot condensation of acetophenones to yield 1,3,5-triphenylbenzenes. scielo.org.mx Zirconocene-based complexes also show good activity and selectivity in this cyclotrimerization. researchgate.net

Development of Hybrid Catalytic Materials with Enhanced Properties

The rigid, well-defined, and functionalizable structure of this compound makes it an ideal building block (or linker) for constructing porous crystalline materials with catalytic applications. cd-bioparticles.net

Metal-Organic Frameworks (MOFs): When TPB is functionalized with coordinating groups like carboxylic acids, it can be used as an organic linker to construct MOFs. cd-bioparticles.net These materials have high surface areas and tunable pore environments. The amalgamation of MOFs with magnetic nanostructures leads to the creation of complex hybrid catalytic materials. researchgate.net These magnetic MOFs combine the catalytic or adsorptive properties of the framework with the ease of magnetic separation, enhancing their practical utility in applications like removing pollutants from aqueous solutions. researchgate.net

Covalent Organic Frameworks (COFs): Similarly, TPB derivatives functionalized with groups such as amines (–NH₂), aldehydes (–CHO), or boronic acids (–B(OH)₂) are used to synthesize COFs, which are also porous materials with potential catalytic activity. cd-bioparticles.net

Energy Storage and Nanodevices

The robust and rigid architecture of this compound makes it an excellent candidate for the construction of highly ordered, porous materials utilized in energy storage and nanodevices. cd-bioparticles.net Substituted TPB derivatives serve as fundamental organic linkers in the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.govcd-bioparticles.net

For instance, TPB substituted with carboxylic acid groups can act as a rigid building block for creating MOFs. rsc.orgcd-bioparticles.net Similarly, derivatives featuring amine (–NH2), aldehyde (–CHO), boronic acid (–B(OH)2), and cyano (–CN) groups have been successfully employed in the preparation of COFs. nih.govcd-bioparticles.net These frameworks, built upon the TPB core, are noted for being electron-rich and photochemically stable. cd-bioparticles.net This combination of properties is particularly advantageous for applications such as the development of drug delivery vehicles, where the intrinsic fluorescence of the TPB unit can be used for tracking and research purposes. cd-bioparticles.net The well-defined porosity and high surface area of these materials also suggest potential applications in gas storage and catalysis.

Biomedical Applications

The unique aromatic structure of this compound has also led to its exploration in the biomedical field, particularly in the context of neurodegenerative diseases associated with protein misfolding and aggregation. nih.govdntb.gov.ua

A significant area of research has been the use of this compound derivatives as inhibitors of amyloid fibril formation. dntb.gov.uanih.gov The deposition of proteins as insoluble amyloid fibrils is a key pathological feature of several diseases, including Alzheimer's disease. nih.govmdpi.com Small molecules that can interfere with this aggregation process are of great therapeutic interest. dntb.gov.ua

Studies have been conducted on a series of novel this compound derivatives to assess their ability to prevent the formation of amyloid fibrils by hen egg white lysozyme (B549824) (HEWL), a commonly used model protein for studying amyloidogenesis. nih.govmdpi.com These studies, utilizing techniques such as Thioflavin T (ThT) and Congo red binding assays, have demonstrated that various substituted this compound compounds can effectively inhibit HEWL fibril formation. nih.govnih.gov All tested compounds in one particular study were found to be efficient inhibitors of this process. nih.govresearcher.life

The effectiveness of this compound derivatives as amyloid inhibitors is strongly linked to the nature of the substituent groups on their peripheral phenyl rings. nih.govmdpi.com The investigation of these structure-activity relationships is crucial for designing more potent inhibitors. frontiersin.org

It has been shown that the electronic properties of the substituents play a pivotal role. nih.govnih.gov Specifically, derivatives bearing electron-withdrawing groups, such as fluoro (–F) and nitro (–NO2), exhibit enhanced inhibitory potential against HEWL amyloid aggregation. nih.govnih.gov Conversely, the presence of electron-donating groups, such as hydroxyl (–OH), methoxy (B1213986) (–OCH3), and methyl (–CH3), tends to lower the inhibitory efficacy. nih.govnih.gov These findings suggest that the electronic landscape of the triphenylbenzene scaffold is a key determinant of its interaction with amyloidogenic proteins and its ability to disrupt the self-assembly process. mdpi.com

The table below summarizes the inhibitory effects of different substituents on this compound derivatives against HEWL amyloid fibril formation, as reported in a comprehensive study.

Table 1: Effect of Substituents on the Inhibitory Potential of this compound Derivatives against HEWL Amyloid Fibril Formation

Substituent Group Electronic Nature Inhibitory Potential
-F (Fluoro) Electron-withdrawing Potentiated
-NO₂ (Nitro) Electron-withdrawing Potentiated
-OH (Hydroxyl) Electron-donating Lowered
-OCH₃ (Methoxy) Electron-donating Lowered
-CH₃ (Methyl) Electron-donating Lowered

Data sourced from multiple studies on HEWL amyloid aggregation inhibition. nih.govnih.gov

Compound Index

Graphene Nanoflakes Fabrication

This compound (TPB) serves as a crucial molecular precursor in the bottom-up fabrication of graphene nanoflakes (GNFs), which are finite, nanoscale fragments of a single graphene layer. aps.org This on-surface synthesis approach allows for the creation of atomically precise graphene nanostructures, offering a high degree of control over their electronic and magnetic properties. nus.edu.sgresearchgate.net The fabrication process typically involves the surface-assisted polymerization and cyclodehydrogenation of rationally designed molecular building blocks on a metallic substrate. researchgate.netnih.gov

Research has demonstrated the successful synthesis of graphene nanoflakes using this compound as the precursor on a copper surface, specifically Cu(100). iphy.ac.cniaea.org The process begins with the deposition of TPB molecules onto the substrate. Studies using Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) and Density Functional Theory (DFT) calculations have shown that at the monolayer stage, the TPB molecules adopt a lying-down configuration with their molecular plane nearly parallel to the Cu(100) substrate. iphy.ac.cniaea.org

Upon thermal annealing, the precursor molecules undergo a series of chemical transformations. This includes an intramolecular cyclodehydrogenation reaction, which is a key step in forming the planar, aromatic structure of the graphene nanoflake. springernature.com This bottom-up approach provides a pathway to defect-free, low-dimensional organic materials whose structural and electronic properties can be characterized with high precision. researchgate.net

The electronic properties of the resulting graphene nanoflakes are distinct from those of the precursor this compound molecules. The formation of the GNFs on the Cu(100) surface leads to the emergence of new characteristic peaks in the ultraviolet photoelectron spectra, indicating the successful synthesis and unique electronic structure of the nanoflakes. iphy.ac.cniaea.org The ability to tune the properties of GNFs based on their size, shape, and edge structure makes them promising materials for applications in nanoelectronics and spintronics. aps.orgresearchgate.netiphy.ac.cn

Compound/StructureSubstrateKey FindingsEmission Feature Peaks (below Fermi level)
This compound (TPB)Cu(100)Adopts a lying-down configuration. iphy.ac.cniaea.org3.095 eV, 7.326 eV, 9.349 eV iphy.ac.cniaea.org
Graphene Nanoflakes (GNFs) from TPBCu(100)Also adopts a lying-down configuration. iphy.ac.cniaea.org1.100 eV, 3.529 eV, 6.984 eV, 8.465 eV, 9.606 eV iphy.ac.cniaea.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,3,5-Triphenylbenzene, and how can purity be ensured during synthesis?

  • Answer : The most common synthesis involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions. For purity control, use column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Confirm purity via HPLC (≥98%) and characterize using 1^1H/13^13C NMR (aromatic protons at δ 7.2–7.6 ppm) and XRD (to verify crystallinity) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Answer : Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxygen, as decomposition occurs above 238°C (flash point). Use inert atmospheres (N2_2/Ar) for sensitive reactions. Safety protocols include wearing nitrile gloves and lab coats, with fume hood use during handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques:

  • UV-Vis spectroscopy : λmax_{max} ~270 nm (π→π* transitions).
  • Fluorescence spectroscopy : Emission at ~350 nm (excitation at 270 nm).
  • DSC : Melting point confirmation (172–174°C).
  • Mass spectrometry : Molecular ion peak at m/z 306.39 (C24_{24}H18_{18}) .

Advanced Research Questions

Q. How can this compound be functionalized for use in supramolecular or sensor applications?

  • Answer : Introduce electron-withdrawing/donating groups (e.g., –COOH, –NH2_2) via electrophilic substitution. For example, carboxylation enhances π-stacking in metal-organic frameworks (MOFs). Fluorescence quenching studies show sensitivity to nitroaromatics (detection limit ~106^{-6} M) due to electron-deficient analyte interactions .

Q. What strategies resolve contradictions in fluorescence quantum yield (ΦF_F) data across studies?

  • Answer : Discrepancies arise from solvent polarity (ΦF_F drops in polar solvents due to charge transfer) and aggregation-caused quenching (ACQ). Standardize measurements in degassed THF at 25°C. Use integrating sphere setups for ΦF_F calibration against reference dyes (e.g., quinine sulfate) .

Q. How does computational modeling support the design of this compound derivatives for optoelectronic applications?

  • Answer : Density functional theory (DFT) optimizes HOMO-LUMO gaps (~3.1 eV for pristine TPB). Time-dependent DFT (TD-DFT) predicts absorption/emission spectra. Molecular dynamics simulations assess packing efficiency in thin-film devices .

Q. What experimental controls are essential for reproducibility in catalytic applications of TPB-based systems?

  • Answer :

  • Control reaction atmosphere (O2_2-free for radical reactions).
  • Monitor catalyst loading (e.g., Pd@TPB composites: 0.5–2 mol%).
  • Use internal standards (e.g., anthracene) for reaction yield quantification via GC-MS .

Methodological Notes

  • Contradictions in Data : Thermal stability values vary due to impurities. Always cross-validate DSC/TGA results with elemental analysis .
  • Safety Compliance : Follow OSHA/EN 149 standards for respiratory protection during aerosol generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Triphenylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Triphenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.